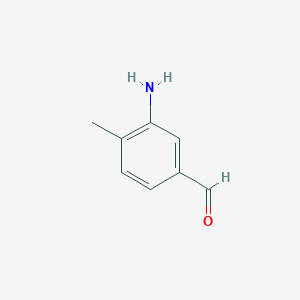

3-Amino-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRFCGDTWWZZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Methylbenzaldehyde

Precursor-Based Synthetic Routes

The most well-documented and efficient syntheses start from commercially available 4-methylbenzaldehyde (B123495). These methods focus on introducing an amino group at the C-3 position through a nitro intermediate or, theoretically, via direct amination techniques.

A prevalent and high-yielding method for synthesizing 3-Amino-4-methylbenzaldehyde involves a two-step process starting with 4-methylbenzaldehyde.

The first step is the electrophilic aromatic substitution, specifically the nitration of 4-methylbenzaldehyde. The methyl and aldehyde groups on the benzene (B151609) ring direct the incoming nitro group primarily to the position ortho to the methyl group and meta to the aldehyde group (the C-3 position). This reaction is typically carried out using a nitrating mixture, such as potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄). mdma.ch This regioselective nitration yields the intermediate, 4-methyl-3-nitrobenzaldehyde (B1271188). Research has reported achieving high yields for this step, with one study documenting a 91% yield of brightly yellow needles of the nitro-intermediate after recrystallization. mdma.ch

The second step is the reduction of the nitro group (-NO₂) on the 4-methyl-3-nitrobenzaldehyde intermediate to a primary amine group (-NH₂). Several reducing agents can accomplish this transformation. A common laboratory and industrial method involves the use of a metal and acid, such as stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid (HCl). mdma.chmdma.ch Another effective method is catalytic hydrogenation, using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst.

Table 1: Comparison of Reduction Methods for 4-methyl-3-nitrobenzaldehyde

| Method | Reagents & Conditions | Findings & Characteristics | Source(s) |

|---|---|---|---|

| Metal/Acid Reduction | SnCl₂·2H₂O, 35% HCl | Highly exothermic reaction requiring cooling to control the temperature (0-5°C). Forms a stannic complex intermediate. | mdma.ch, mdma.ch |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd-C) | A common alternative for reducing nitro groups to amines. |

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in the same reaction vessel to an amine. masterorganicchemistry.com

Multi-Step Synthetic Strategies and Intermediates

More complex synthetic pathways may involve the formation of distinct intermediates that are isolated or used in situ to achieve the final product.

When stannous chloride (SnCl₂) is used to reduce 4-methyl-3-nitrobenzaldehyde in hydrochloric acid, a notable intermediate is formed. mdma.chmdma.ch The reaction product precipitates from the acidic solution as a stannic complex of this compound. mdma.chmdma.ch This complex is a solid that can be filtered off from the reaction mixture. In some procedures, this isolated complex is used directly in subsequent reactions, such as diazotization, without the need for further purification of the amine itself. mdma.chmdma.ch This approach can be efficient as it streamlines the purification process.

The synthesis of aromatic amines can sometimes be achieved through cyclization and rearrangement reactions, though this is not a standard route for this compound. These strategies often involve building a heterocyclic ring system that is later opened or rearranged. For example, related syntheses of substituted amino-heterocycles, such as 3-amino-1H-isochromenes, can be achieved via the 6-endo-cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives. rsc.org While not directly applicable, such methodologies demonstrate the principle of using cyclization to install functionalities on an aromatic system. Developing a similar pathway for this compound would require a custom-designed precursor capable of undergoing a specific cyclization and subsequent ring-opening to yield the desired substituted benzaldehyde (B42025) structure.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions.

For the nitration of 4-methylbenzaldehyde, the key parameters include the choice of nitrating agent and temperature control to ensure the desired regioselectivity (nitration at the C-3 position). Using a mixture of KNO₃ in concentrated H₂SO₄ has been shown to be effective. mdma.ch

Table 2: Optimized Conditions for Nitration of 4-Methylbenzaldehyde

| Parameter | Condition | Purpose | Reported Yield | Source(s) |

|---|---|---|---|---|

| Reagents | KNO₃ / conc. H₂SO₄ | Effective nitrating system | 91% | mdma.ch |

| Product Isolation | Recrystallization from ether | Purification of 4-methyl-3-nitrobenzaldehyde | - | mdma.ch |

In the subsequent reduction step, temperature control is critical, particularly for the highly exothermic reaction with SnCl₂ in HCl. mdma.chmdma.ch Cooling the reaction mixture to between 0-5°C is necessary to manage the exotherm and prevent potential side reactions or degradation of the product. mdma.ch The choice of solvent can also significantly impact reaction time and yield, although some modern protocols aim for solvent-free conditions to enhance efficiency and environmental friendliness. researchgate.net For catalytic hydrogenations, parameters such as catalyst loading, hydrogen pressure, and solvent choice are optimized to ensure a complete and clean reduction.

Considerations for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial production of this compound involves a critical evaluation of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. Key considerations include the selection of an optimal synthetic route, process control, catalyst systems, and downstream processing strategies.

Alternative routes and reagents are evaluated for industrial viability based on cost, safety, and yield. Patents for related amino-aromatic compounds often highlight methods designed for industrialization. For instance, processes may utilize catalytic hydrogenation or reduction with less expensive metals like iron or zinc in place of tin. google.com The choice of solvent is also critical; a patent for a similar compound specifies methanol, which can be recovered and reused, enhancing the economic and environmental profile of the process. google.com

Catalysis plays a pivotal role in large-scale synthesis. For related processes, palladium catalysts have been used in pressure vessels for carbonylation reactions, which would require significant capital investment in specialized equipment. google.com Other methods may use copper-based reagents like cuprous cyanide (CuCN). While such a route offers advantages in terms of scalability and potential adaptation to continuous flow reactors, the high toxicity of cyanide compounds necessitates stringent safety protocols and robust waste management systems to prevent environmental contamination.

Purification of the final product is another major industrial challenge. Laboratory methods like column chromatography are generally not feasible for large quantities. Industrial production relies on more scalable techniques such as crystallization, and distillation. smolecule.com The synthesis of the related 3-Amino-4-methylbenzonitrile, for example, achieves very high purity (>99%) through vacuum distillation, a technique that would be applicable to this compound depending on its thermal stability and boiling point. chemicalbook.com

Table 2.4.1: Comparative Factors in Syntheses Relevant to Industrial Production

| Parameter | Method A (Nitro Reduction) | Method B (From Nitrile Precursor) | Method C (Halogenated Precursor) |

| Precursor Example | 4-methyl-3-nitrobenzaldehyde mdma.ch | 3-Amino-4-methylbenzonitrile chemicalbook.com | 3-nitro-4-X-benzoic acid (X=Cl, Br) google.com |

| Key Reagent(s) | SnCl₂ / HCl mdma.ch | Diphosphorus pentoxide (catalyst) chemicalbook.com | Reduced Iron, Zinc, or H₂ google.com |

| Reported Yield | 60% (for subsequent product) mdma.ch | 87% chemicalbook.com | High yield reported google.com |

| Reaction Conditions | Highly exothermic, requires cooling mdma.ch | High temperature (315°C) chemicalbook.com | 0-130°C google.com |

| Purification | Intermediate used without purification mdma.ch | Vacuum distillation chemicalbook.com | Not specified, but focuses on quality google.com |

| Industrial Pro | "Telescoping" reactions save steps. | High purity and yield. | Low-cost reagents, new route. google.com |

| Industrial Con | Management of exothermic reaction. | High energy consumption. | Multi-step process. |

Chemical Reactivity and Derivatization Strategies of 3 Amino 4 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a primary site for a variety of chemical reactions, including condensations and nucleophilic additions.

Schiff Base Formation via Condensation with Primary Amines (e.g., Glycine (B1666218) Derivatives)

The reaction of 3-Amino-4-methylbenzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. ijacskros.comscispace.com This condensation reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.comacs.orgnih.gov

The general mechanism involves two main steps:

Nucleophilic Addition: The primary amine adds to the carbonyl group to form a carbinolamine intermediate. scispace.com

Dehydration: The carbinolamine then loses a molecule of water to form the stable imine product. scispace.com

Schiff bases derived from this compound and various amino compounds, including glycine derivatives, have been synthesized and characterized. tandfonline.comresearchgate.netsemanticscholar.org For instance, the condensation with glycine derivatives can be achieved under various conditions, including refluxing in a suitable solvent. researchgate.netchemsociety.org.ng These reactions are significant in the synthesis of novel organic compounds with potential applications in various fields. researchgate.netnih.gov

A variety of primary amines can be used in this reaction, leading to a diverse range of Schiff base derivatives. The reaction conditions can be optimized to achieve high yields of the desired products. worldwidejournals.comsysrevpharm.orgbiointerfaceresearch.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Primary Amine (e.g., Glycine) | Schiff Base (Imine) | Condensation |

| This compound | 2-Aminobenzohydrazide | Schiff Base | Condensation biointerfaceresearch.com |

| This compound | 4-Aminoantipyrine | Schiff Base | Condensation researchgate.net |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgscispace.com The aldehyde group of this compound can readily participate in this reaction. nih.govrsc.org

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.orgscielo.br The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amino acid. scispace.comtandfonline.com

The general mechanism can be summarized as follows:

Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

Dehydration: The resulting intermediate undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org

The Knoevenagel condensation of this compound has been utilized to synthesize various derivatives with extended conjugation, which are of interest in materials science and medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Urea-rich POP | Knoevenagel Adduct nih.gov |

| This compound | Active Methylene Compound | Imidazolium-based Ionic Liquids | Substituted Olefin scispace.comaston.ac.uk |

Nucleophilic Addition Reactions

The aldehyde group of this compound is susceptible to nucleophilic addition reactions. pressbooks.pub In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated to form an alcohol or undergo further transformations. pressbooks.pub

The reactivity of the aldehyde towards nucleophiles is influenced by the electronic effects of the substituents on the aromatic ring. nih.govquora.com The amino and methyl groups, being electron-donating, slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the aldehyde group remains sufficiently reactive to participate in a wide range of nucleophilic addition reactions.

Reactions Involving the Aromatic Amino Group

The amino group on the aromatic ring is a key site for various derivatization strategies, including nucleophilic substitution and electrophilic aromatic substitution.

Nucleophilic Substitution Reactions and their Versatility

The amino group of this compound can act as a nucleophile in substitution reactions. While direct nucleophilic aromatic substitution on the ring is not typical for this compound, the amino group itself can undergo reactions such as acylation and alkylation. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in peptide synthesis and the creation of more complex molecular architectures.

The versatility of these reactions lies in the wide array of electrophiles that can be employed, leading to a diverse range of N-substituted derivatives.

Electrophilic Aromatic Substitution Reactions on the Activated Aromatic Ring

The presence of the electron-donating amino and methyl groups makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution (EAS). libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. uci.edu

Given the substitution pattern of this compound, the primary positions for electrophilic attack are C2 (ortho to the amino group and meta to the methyl group), C5 (para to the methyl group and meta to the amino group), and C6 (ortho to both the amino and methyl groups). The directing effects of the amino group are generally stronger than those of the methyl group. uci.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq However, the presence of the amino group can complicate Friedel-Crafts reactions due to its basicity, often requiring a protecting group strategy. libretexts.org

The specific regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile. This reactivity allows for the synthesis of a wide variety of substituted this compound derivatives. researchgate.net

Multicomponent Reactions (MCRs) Leveraging Dual Functionality

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The presence of both a nucleophilic amino group and an electrophilic aldehyde group in this compound makes it an ideal substrate for MCRs, enabling the synthesis of diverse heterocyclic scaffolds.

This compound can be utilized in MCRs for the synthesis of substituted pyridine (B92270) and dihydropyridine (B1217469) derivatives. rsc.orgresearchgate.net These reactions typically involve the condensation of an aldehyde, an active methylene compound, and an amine. In this context, this compound can serve as the aldehyde component. For instance, a one-pot reaction of an aldehyde, malononitrile, and an amine can lead to the formation of highly substituted pyridines. rsc.org The reaction mechanism often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amine and subsequent cyclization and aromatization. rsc.org The specific reaction conditions and the nature of the other reactants can influence whether a pyridine or a dihydropyridine is formed. rsc.org

A general scheme for the synthesis of dihydropyridines involves the Hantzsch synthesis, a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. beilstein-journals.orgnih.gov While the classical Hantzsch synthesis often leads to symmetrical 1,4-dihydropyridines, variations of this reaction using different starting materials can provide access to a broader range of dihydropyridine structures.

The dual functionality of this compound can be exploited in domino reactions, such as the imino Diels-Alder reaction, to construct complex fused heterocyclic systems like pyrrolo[2,3-c]carbazoles. nih.govbeilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org This type of reaction typically involves the in-situ formation of a dienophile or a diene from one of the reactants, which then undergoes a cycloaddition with a suitable partner.

In a related context, the synthesis of pyrrolo[2,3-c]carbazoles has been achieved through the catalytic heteroannulation of 3-amino-9-ethylcarbazole (B89807) with ethylene (B1197577) glycol. sci-hub.se While this specific example does not use this compound directly, it highlights a synthetic strategy for forming the pyrrolo[2,3-c]carbazole core, which could potentially be adapted. The synthesis of functionalized carbazoles and pyrrolo[3,4-c]carbazoles has also been accomplished through domino Diels-Alder reactions of in-situ generated 3-vinylindoles. nih.govbeilstein-archives.orgbeilstein-journals.org

This compound is a key reactant in the three-component synthesis of 2-amino-4H-chromene derivatives. ias.ac.inchemmethod.comnih.gov This reaction typically involves the condensation of an aldehyde, an active methylene compound like malononitrile, and a phenolic component, such as resorcinol (B1680541) or 2-naphthol. ias.ac.inchemmethod.comresearchgate.net The reaction is often catalyzed by a base or a Lewis acid and can be promoted by microwave irradiation or conducted under solvent-free conditions. ias.ac.inchemmethod.com

The general mechanism involves an initial Knoevenagel condensation between the aldehyde (this compound) and malononitrile. chemmethod.com This is followed by a Michael addition of the phenolic compound to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-amino-4H-chromene product. chemmethod.com A variety of catalysts have been employed for this transformation, including ammonium (B1175870) acetate (B1210297), metal-organic frameworks (MOFs), and magnetic nanoparticles functionalized with creatine. ias.ac.inchemmethod.comnih.gov

Table 1: Examples of Catalysts and Conditions for the Synthesis of 2-Amino-4H-chromene Derivatives

| Catalyst | Solvent | Conditions | Reference |

| Ammonium acetate | Ethanol | Microwave irradiation | ias.ac.in |

| MOF-5 | Solvent-free | 80 °C | chemmethod.com |

| Fe3O4@SiO2-creatine | Ethanol | Room temperature | nih.gov |

| Choline chloride/urea | Aqueous media | Not specified | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

The resulting 2-amino-4H-chromene derivatives can be further elaborated. For instance, they can undergo cyclocondensation with formamidine (B1211174) acetate to produce 5H-chromeno[2,3-d]pyrimidines. semanticscholar.org

The synthesis of pyranopyrazole derivatives can be achieved through a four-component reaction involving hydrazine (B178648) hydrate (B1144303), a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene compound such as malononitrile. growingscience.comresearchgate.netderpharmachemica.comchemmethod.comchemmethod.com In this reaction, this compound would serve as the aldehyde component. This one-pot synthesis is an efficient method for creating the fused heterocyclic system of pyranopyrazoles. derpharmachemica.com

The reaction mechanism is thought to proceed through the initial formation of a pyrazolone (B3327878) from the reaction of hydrazine hydrate and the β-ketoester. chemmethod.com Concurrently, a Knoevenagel condensation occurs between the aldehyde and malononitrile. chemmethod.com The pyrazolone then undergoes a Michael addition to the resulting α,β-unsaturated nitrile, followed by an intramolecular cyclization to afford the final pyranopyrazole derivative. chemmethod.com Various catalysts, including ionic liquids and magnetic nanocomposites, have been shown to effectively promote this transformation, often under environmentally friendly conditions. derpharmachemica.comchemmethod.com

Table 2: Catalytic Systems for the Synthesis of Pyranopyrazole Derivatives

| Catalyst | Solvent | Conditions | Reference |

| Piperidine | Aqueous medium | Room temperature | growingscience.com |

| C8[DABCO]Br (ionic liquid) | Water | Not specified | derpharmachemica.com |

| PC/Fe3O4 nanocomposite | Solvent-free | 100 °C | chemmethod.comchemmethod.com |

| Amberlyst A21 | Ethanol | Not specified | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Intramolecular Cyclization Reactions for Heterocyclic Systems

The strategic placement of the amino and aldehyde groups in this compound allows for its derivatization into intermediates that can subsequently undergo intramolecular cyclization to form various heterocyclic systems.

While direct intramolecular cyclization of this compound to a pyridinone is not straightforward, it can be a precursor to substrates that undergo such cyclizations. For example, the amino group can be acylated, and the methyl group can be functionalized to introduce a suitable chain that can then cyclize with the modified amino group or a derivative of the aldehyde.

In a broader context, the synthesis of pyridinone scaffolds often involves the cyclization of appropriately substituted precursors. For instance, 4-[(carboxymethyl)amino]pyridin-2-ones can undergo cyclodehydration to form pyrrolo[3,2-c]pyridin-4-ones. The synthesis of various pyridinone-based structures has been a focus of research due to their biological activities. The development of new synthetic methods, including multicomponent reactions, has facilitated the construction of these and other nitrogen-containing heterocyclic scaffolds. nih.govbeilstein-journals.org

Synthesis of 3-Amino-1H-isochromene Derivatives

The 1H-isochromene scaffold is a key structural motif in a number of biologically active compounds, exhibiting properties such as antimicrobial and antifungal activity. nih.gov The synthesis of 3-amino-1H-isochromene derivatives represents a significant area of research. One effective strategy involves the cyclization of ortho-alkynyl benzaldehyde derivatives. rsc.org

A notable method for the synthesis of 3-amino-1H-isochromene derivatives bearing a bromine atom at the C-1 position proceeds via a 6-endo-cyclization of in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives. nih.govnih.gov This approach is advantageous as it occurs under mild, metal-free conditions and provides good yields. rsc.orgrsc.org The reaction sequence can be initiated from 2-ethynylbenzaldehydes, which are converted to the key ortho-ynamidylbenzaldehyde intermediate. rsc.org This intermediate then undergoes a tandem addition/cycloisomerization to yield the desired 3-amino-1H-isochromene derivative. rsc.org

Another approach to synthesizing related isochromene structures, specifically 3-amino-4-amido-1H-isochromenes, involves a multi-step sequence starting from a protected ortho-(hydroxymethyl)benzaldehyde. thieme-connect.com This method utilizes a tandem Ugi reaction followed by an intramolecular nucleophilic substitution to construct the isochromene core, allowing for the introduction of three points of diversity. thieme-connect.com

The table below summarizes the synthesis of various 3-amino-1H-isochromene derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Ethynyl-4-methylbenzaldehyde | 1. R¹R²NH, K₃PO₄, CuSO₄·5H₂O, 1,10-phenanthroline, Toluene, 80°C; 2. NBS, DBU, CH₃CN, rt | 1-Bromo-3-(dialkylamino)-6-methyl-1H-isochromene | Varies | nih.gov |

| 2-(Bromoethynyl)-4-methylbenzaldehyde | R¹R²NH, DBU, CH₃CN, rt | 1-Bromo-3-(dialkylamino)-6-methyl-1H-isochromene | Varies | rsc.org |

| Protected ortho-(hydroxymethyl)benzaldehyde | 1. Ugi reaction components; 2. Mesyl chloride, Et₃N; 3. Et₃N, TBAI, DMF, 100°C | 3-Amino-4-amido-1H-isochromene | 48% (for a specific derivative) | thieme-connect.com |

Table 1: Synthesis of 3-Amino-1H-isochromene Derivatives

Electronic and Steric Influences on Reaction Pathways and Outcomes

The reactivity of this compound is significantly influenced by the electronic and steric effects of the amino and methyl substituents on the benzaldehyde ring. quora.com The amino group, positioned meta to the aldehyde, primarily exerts an electron-withdrawing inductive effect (-I effect), which decreases the electron density at the aldehyde's carbonyl carbon. quora.com This deactivation makes the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. quora.com

The methyl group at the para position relative to the amino group (and ortho to the aldehyde) introduces both electronic and steric factors. Electronically, the methyl group is electron-donating through hyperconjugation (+I effect), which slightly counteracts the deactivating effect of the amino group. nih.gov However, its steric hindrance can play a more significant role, potentially impeding the approach of bulky reagents to the adjacent aldehyde functionality. nih.gov This steric effect can influence the regioselectivity of reactions and favor attack at less hindered positions.

In reactions involving the aromatic ring, the amino group is a powerful activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The combined directing effects of these two groups will dictate the position of electrophilic aromatic substitution.

The interplay of these electronic and steric factors is crucial in determining reaction outcomes. For instance, in nucleophilic addition reactions to the carbonyl group, the enhanced electrophilicity due to the amino group's -I effect is a dominant factor. quora.com Conversely, for reactions involving the aromatic ring, the steric hindrance from the methyl group and the strong activating effect of the amino group will be the primary determinants of the reaction pathway.

| Substituent | Position Relative to Aldehyde | Electronic Effect | Steric Effect | Impact on Aldehyde Reactivity |

| Amino | meta | -I (electron-withdrawing) | Minimal | Increases electrophilicity |

| Methyl | ortho | +I (electron-donating) | Significant | Can hinder nucleophilic attack |

Table 2: Electronic and Steric Effects of Substituents in this compound

Functional Group Interconversions and Modulations of Reactivity

The amino and aldehyde functionalities in this compound are amenable to a wide range of interconversions, allowing for the synthesis of a diverse array of derivatives. imperial.ac.uk The aldehyde group is particularly versatile and can be protected if necessary to prevent unwanted side reactions during transformations at other parts of the molecule. smolecule.com

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Reductive Amination: The aldehyde can undergo reductive amination with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form the corresponding primary, secondary, or tertiary amines.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene.

Reactions of the Amino Group:

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides. This is also a common strategy to protect the amino group.

Alkylation: The amino group can be alkylated with alkyl halides to form secondary or tertiary amines.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This diazonium salt is a versatile intermediate that can be subsequently converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, -CN, and -H (Sandmeyer and related reactions).

The ability to perform these functional group interconversions significantly expands the synthetic utility of this compound, enabling its use as a starting material for complex target molecules. vanderbilt.edu The choice of reagents and reaction conditions must be carefully considered to ensure chemoselectivity, especially when both the amino and aldehyde groups are present and unprotected. schoolwires.net

| Functional Group | Transformation | Reagents | Product Functional Group |

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | Reductive Amination | R¹R²NH, NaBH₃CN | Amine |

| Amino | Acylation | Acyl chloride, anhydride | Amide |

| Amino | Diazotization/Substitution | 1. NaNO₂, HCl; 2. CuX | Halide, Cyanide, etc. |

Table 3: Selected Functional Group Interconversions for this compound

Advanced Spectroscopic and Computational Characterization of 3 Amino 4 Methylbenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure of 3-Amino-4-methylbenzaldehyde and its derivatives by identifying their characteristic functional groups and vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound and its derivatives is characterized by distinct absorption bands that correspond to specific molecular vibrations. The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification. wiley.com Structural features, including the molecular backbone and functional groups, produce characteristic absorptions. wiley.com

Key functional group vibrations for related and derivative compounds include:

N-H Stretching: In derivatives like Schiff bases, the N-H stretching vibration is typically observed in the range of 3737-3757 cm⁻¹. biointerfaceresearch.com For some amide derivatives, a broad absorption band between 3650 and 3250 cm⁻¹ can indicate hydrogen bonding associated with -NH groups. upi.edu

C-H Stretching: Aromatic C-H stretching vibrations generally appear around 3101 cm⁻¹ to 3040 cm⁻¹. researchgate.netemanresearch.org Aliphatic C-H stretching from the methyl group is observed near 2966 cm⁻¹. emanresearch.org

C=O Stretching: The carbonyl (C=O) stretching of the aldehyde group is a strong, characteristic band. In related benzaldehyde (B42025) derivatives, this can be influenced by other substituents. For example, in some complex derivatives, the C=O stretch of an amide appears between 1650-1668 cm⁻¹. biointerfaceresearch.com In others, it is seen at 1715.6 cm⁻¹ for a lactone and between 1695-1677 cm⁻¹ for an amide. mdpi.com

C=N Stretching: For Schiff base derivatives of this compound, the imine (C=N) stretching vibration is a key diagnostic peak, often appearing in the region of 1604-1641.1 cm⁻¹. emanresearch.orgukm.my

C=C Stretching: Aromatic C=C stretching vibrations are typically found in the 1560 cm⁻¹ and 1456 cm⁻¹ region. emanresearch.org

C-N Stretching: The C-N stretching vibration provides further structural confirmation.

C-S Stretching: In derivatives containing a thiol group, a C-S stretching band may be observed, for instance, around 702 cm⁻¹. emanresearch.org

The precise positions of these bands can be influenced by the electronic effects of substituents on the aromatic ring and the formation of intermolecular or intramolecular hydrogen bonds.

Table 1: Characteristic FT-IR Bands for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Amine/Amide | N-H Stretch | 3250 - 3757 | biointerfaceresearch.comupi.edu |

| Aromatic/Aliphatic | C-H Stretch | 2966 - 3101 | researchgate.netemanresearch.org |

| Aldehyde/Amide | C=O Stretch | 1650 - 1716 | biointerfaceresearch.commdpi.com |

| Imine (Schiff Base) | C=N Stretch | 1604 - 1641 | emanresearch.orgukm.my |

| Aromatic | C=C Stretch | 1456 - 1560 | emanresearch.org |

| Thiol | C-S Stretch | ~702 | emanresearch.org |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, FT-Raman spectra can offer detailed insights into the skeletal vibrations of the benzene (B151609) ring and the vibrations of the substituent groups.

In related benzaldehyde derivatives, the most intense spectral bands are often observed in the 1150-1360 cm⁻¹ and 1590-1650 cm⁻¹ regions. uliege.be For a similar molecule, 3-chloro-4-methoxybenzaldehyde, FT-Raman measurements have been conducted in the 50-3500 cm⁻¹ range. nih.gov The Raman spectrum of a molecule is considered a unique physical property. wiley.com

Key vibrational modes observed in the FT-Raman spectra of related aromatic aldehydes include:

C=O Stretching: The carbonyl stretch, which is also prominent in IR, can be observed.

Ring Vibrations: The aromatic ring exhibits several characteristic in-plane and out-of-plane bending and stretching vibrations.

C-CH₃ and C-NH₂ Vibrations: The stretching and bending modes associated with the methyl and amino groups can be identified.

C-CHO Vibration: The vibration of the bond connecting the aldehyde group to the aromatic ring is also present.

Computational studies, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental FT-Raman data to provide a complete assignment of the observed vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals for the aldehyde proton, aromatic protons, amino protons, and methyl protons.

For a related compound, methyl 3-amino-4-methylbenzoate, the following proton signals are observed: three protons for the methyl group, two protons for the amino group, and three protons for the aromatic ring. chemicalbook.com In Schiff base derivatives formed from 4-methylbenzaldehyde (B123495), the methyl group protons typically appear as a singlet around δ 2.34 ppm. biointerfaceresearch.com

The expected signals for this compound are:

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.0-10.0 ppm. For instance, in 4-methylbenzaldehyde, this signal appears at δ 9.96 ppm. rsc.org

Aromatic Protons: The protons on the benzene ring will appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns are determined by their positions relative to the amino and aldehyde groups.

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm. In 4-methylbenzaldehyde, the methyl protons resonate at δ 2.44 ppm. rsc.org

Table 2: Representative ¹H NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | References |

| 4-Methylbenzaldehyde | CDCl₃ | 9.96 | 7.33 (d), 7.77 (t) | 2.44 (s) | rsc.orgrsc.org |

| 3-Methylbenzaldehyde | CDCl₃ | 9.96 | 7.39 (t), 7.66 (s) | 2.41 (s) | rsc.org |

| Schiff base of 4-methylbenzaldehyde | - | - | - | 2.34 (s) | biointerfaceresearch.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms. oregonstate.edu

Expected chemical shifts for this compound:

Carbonyl Carbon (-CHO): This carbon will appear significantly downfield, typically in the range of δ 190-200 ppm. libretexts.org For 4-methylbenzaldehyde, it is observed at δ 192.0 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene ring will resonate in the region of δ 110-150 ppm. The carbons attached to the amino and aldehyde groups will have distinct chemical shifts due to the electronic effects of these substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, generally between δ 10-30 ppm. libretexts.org For 4-methylbenzaldehyde, this peak is at δ 21.9 ppm. rsc.org

In a study on Schiff base derivatives, the carbon of the methyl group attached to the aromatic ring was observed at δ 21.3 ppm. researchgate.net

Table 3: Representative ¹³C NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | References |

| 4-Methylbenzaldehyde | CDCl₃ | 192.0 | 129.7, 129.9, 134.2, 145.6 | 21.9 | rsc.org |

| 3-Methylbenzaldehyde | DMSO-d₆ | 193.3 | 126.9, 129.1, 129.7, 135.2, 136.3, 138.7 | 20.7 | rsc.org |

| This compound derivative | - | - | 127-128, 105-115 | 21.3 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps in confirming its structure. The molecular ion peak in an amine will have an odd number for its mass-to-charge ratio. libretexts.org

In the mass spectrum of a derivative of 3-amino-quinazolin-4-one, the molecular ion was observed, and its fragmentation led to ions with m/z of 220, 93, and 65. researchgate.net For Schiff base derivatives of 3-amino-1,2,4-triazole-5-thiolate, the molecular weight ions were identified as the base peak in the mass spectrum. emanresearch.org

The fragmentation of this compound is expected to proceed through characteristic pathways for aromatic aldehydes and amines:

Loss of a Hydrogen Radical: Cleavage of the aldehydic C-H bond can lead to a fragment with a mass of [M-1]⁺.

Loss of the Carbonyl Group: Fragmentation can occur with the loss of the -CHO group, resulting in a [M-29]⁺ ion.

Alpha-Cleavage: For the amino group, cleavage of the C-C bond adjacent to the C-N bond is a common fragmentation pathway. libretexts.org

Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other substituents.

Tandem MS experiments on adducts of aromatic aldehydes have been used to elucidate the structures of the resulting fragments. nih.gov For example, in the fragmentation of Schiff bases formed with cinnamaldehyde, diagnostic product ions corresponding to pseudo b and y ions were observed. acs.org

X-ray Diffraction (XRD) and Single Crystal Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. ulisboa.pt Software such as SHELXT and SHELXL are commonly used for solving and refining the crystal structure from the diffraction data. univ-rennes.fr

Studies on related Schiff base compounds, such as those derived from 2-hydroxy-5-methylbenzaldehyde, demonstrate the utility of this technique. For instance, the crystal structure of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, a related Schiff base, was determined by single-crystal XRD, revealing an E configuration for the C=N bond and the presence of an intramolecular O—H⋯N hydrogen bond. iucr.orgiucr.org In such studies, the refinement of atomic positions, including those of hydrogen atoms, is often achieved through difference-Fourier maps and geometric constraints. iucr.org The crystallographic data, including unit cell parameters and space group, provide a complete description of the crystal packing. mdpi.com

Interactive Table: Example Crystal Data for a Schiff Base Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Note: Data is for a representative related compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, to illustrate the type of information obtained from XRD analysis. mdpi.com |

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the molecular properties of compounds like this compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. ugm.ac.id It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. ias.ac.in The B3LYP functional is a popular hybrid functional that often yields results in good agreement with experimental data for organic molecules. acs.org

Before calculating other properties, the molecular geometry of this compound must be optimized to find the lowest energy conformation. ugm.ac.idlibretexts.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find a structure that corresponds to a minimum on the potential energy surface. Conformational analysis may be performed to identify the most stable conformer among several possibilities. researchgate.net The optimized geometric parameters obtained from DFT calculations can be compared with experimental data from X-ray diffraction to assess the accuracy of the computational method. nih.goviucr.org

Interactive Table: Comparison of Experimental and Calculated Bond Lengths for a Related Schiff Base

| Bond | Experimental (XRD) (Å) | Calculated (B3LYP) (Å) |

| C=N | 1.2795 (17) | 1.291 |

| C-O | 1.3503 (17) | 1.367 |

| Note: Data is for a representative related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, to illustrate the comparison between experimental and theoretical values. nih.goviucr.org |

Once the geometry is optimized, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. ugm.ac.idlibretexts.org These calculations determine the normal modes of vibration and their corresponding frequencies. To ensure that the optimized structure represents a true energy minimum, it is confirmed that there are no imaginary frequencies. ias.ac.in

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate scaling factor to improve agreement with the experimental spectra. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ugm.ac.idlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. iucr.org A small HOMO-LUMO gap suggests that the molecule is more polarizable, more reactive, and can be easily excited. nih.gov The analysis of the spatial distribution of the HOMO and LUMO can provide insights into the nature of electronic transitions. For example, a HOMO-to-LUMO transition in a Schiff base derivative has been described as a π–π* transition. nih.gov

Interactive Table: Example FMO Data for a Schiff Base Derivative

| Parameter | Value (eV) |

| E_HOMO | -6.0091 |

| E_LUMO | -2.2931 |

| HOMO-LUMO Gap (ΔE) | 3.7160 |

| Note: Data is for a representative related compound to illustrate the type of information obtained from FMO analysis. iucr.org |

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de It illustrates the electrostatic potential on a constant electron density surface, providing a guide to how a molecule will interact with charged species. uni-muenchen.demdpi.com The MEP map uses a color-coded scheme to represent different potential values: regions of negative potential, which are susceptible to electrophilic attack, are typically colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. mdpi.com Intermediate potential values are represented by colors like green and yellow. mdpi.com

For this compound, the MEP surface provides critical insights into its chemical behavior. The most negative potential (red/yellow regions) is expected to be concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the amino group. These sites represent the most likely points for electrophilic attack. Conversely, the most positive potential (blue region) is anticipated around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles. The aromatic ring itself will exhibit a region of moderate negative potential due to the delocalized π-electrons.

This analysis allows for the prediction of intermolecular interactions. For example, the negative potential on the oxygen and nitrogen atoms suggests their role as hydrogen bond acceptors, while the positive potential on the amino hydrogens indicates their function as hydrogen bond donors.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity of this compound

| Molecular Region | Functional Group | Predicted MEP Color | Predicted Reactivity |

| Carbonyl Oxygen | Aldehyde (-CHO) | Red (Most Negative) | Site for electrophilic attack; Hydrogen bond acceptor |

| Amino Nitrogen | Amino (-NH₂) | Red/Yellow (Negative) | Site for electrophilic attack; Hydrogen bond acceptor |

| Amino Hydrogens | Amino (-NH₂) | Blue (Most Positive) | Site for nucleophilic attack; Hydrogen bond donor |

| Aromatic Ring | Benzene Ring | Green/Yellow (Slightly Negative) | Interaction with electrophiles |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis provides a detailed understanding of electron density distribution, atomic hybridization, and the nature of intramolecular and intermolecular interactions. dergipark.org.trresearchgate.net A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net The stabilization energy (E(2)) associated with these interactions measures the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which is crucial for understanding molecular stability and reactivity. researchgate.netwisc.edu

In this compound, significant intramolecular interactions are expected. The lone pair electrons on the nitrogen atom of the amino group and the oxygen atom of the aldehyde group are major electron donors. These lone pairs can delocalize into the antibonding π* orbitals of the aromatic ring, leading to substantial stabilization energies. This delocalization, or hyperconjugation, contributes to the planarity of the molecule and influences its electronic properties.

Specific, strong interactions would include:

n(N) → π(Aromatic Ring):* Delocalization of the nitrogen lone pair into the π-system of the benzene ring.

n(O) → σ(C-C) / σ(C-H):** Delocalization of the oxygen lone pair into adjacent antibonding sigma orbitals.

π(Aromatic Ring) → π(C=O):* Delocalization from the π-bonds of the ring into the antibonding π* orbital of the carbonyl group.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C-C) Ring | n → π | High |

| LP (2) O | σ (C-C) | n → σ | Moderate |

| π (C-C) Ring | π (C=O) | π → π | Moderate to High |

| σ (C-H) Methyl | σ (C-C) Ring | σ → σ* | Low |

Note: LP denotes a lone pair. The stabilization energies are qualitative predictions based on typical values for these types of interactions.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry for approximating the electronic structure of atoms and molecules. numberanalytics.comdergipark.org.tr It is based on the principle that each electron's motion can be described by a single-particle function, or orbital, within the average field of all other electrons. gatech.edu The method approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of these one-electron orbitals. numberanalytics.comgatech.edu

While the HF method is computationally less demanding than more advanced techniques, its primary limitation is the neglect of electron correlation—the instantaneous interactions between electrons. ornl.gov This simplification means that HF calculations often provide qualitative rather than quantitatively precise results for properties like interaction energies. ornl.gov

Despite this limitation, the Hartree-Fock method is a crucial starting point for many higher-level computational methods, often referred to as post-Hartree-Fock methods, which systematically improve upon the HF result by including electron correlation effects. ornl.gov For a molecule like this compound, an HF calculation provides a good initial description of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for analyzing its electronic properties and reactivity. dergipark.org.tr

Table 3: Key Features of the Hartree-Fock (HF) Method

| Feature | Description |

| Nature | Ab initio (first-principles) method. |

| Wavefunction | Approximated as a single Slater determinant. numberanalytics.com |

| Electron Interaction | Treats electrons as moving in the average field of others (mean-field theory). gatech.edu |

| Electron Correlation | Neglected, which is a significant limitation. ornl.gov |

| Computational Cost | Relatively low compared to post-HF methods, scaling formally with the cube of the number of basis functions. ornl.gov |

| Application | Provides a good starting point for more accurate calculations and useful qualitative information. gatech.eduornl.gov |

Correlation and Validation of Experimental and Theoretical Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. mdpi.comresearchgate.net This correlation is essential for ensuring that the chosen computational method and basis set accurately represent the molecular system being studied. For this compound, this involves comparing theoretically predicted spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption wavelengths (UV-Vis), with those obtained experimentally. researchgate.netacs.org

Quantum chemical calculations, often using Density Functional Theory (DFT) which builds upon HF concepts, can predict the vibrational spectra of a molecule. researchgate.net However, theoretical harmonic vibrational frequencies are often systematically higher than the anharmonic frequencies observed in experiments. To correct for this, the calculated frequencies are commonly scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) and compared with the experimental UV-Vis spectrum to assign the observed absorption bands to specific electronic excitations, such as n → π* or π → π* transitions. mdpi.com A strong correlation between the calculated and experimental spectra confirms that the computed molecular geometry and electronic structure are reliable representations of the actual molecule. mdpi.comacs.org

Table 4: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) (Typical Range) | Calculated Frequency (cm⁻¹) (Hypothetical) | Assignment |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450 | ~3580 | Stretching vibration of N-H bonds |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3350 | ~3475 | Stretching vibration of N-H bonds |

| C-H Aromatic Stretch | Aromatic Ring | ~3050 | ~3140 | Stretching vibration of C-H on the ring |

| C=O Stretch | Aldehyde (-CHO) | ~1690 | ~1750 | Stretching vibration of the carbonyl group |

| C=C Aromatic Stretch | Aromatic Ring | ~1600 | ~1650 | In-plane stretching of the benzene ring |

| C-N Stretch | Amino-Aryl | ~1300 | ~1345 | Stretching vibration of the C-N bond |

Note: Calculated frequencies are hypothetical and represent typical unscaled values which are generally higher than experimental ones.

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Fundamental Intermediate in Advanced Organic Synthesis

3-Amino-4-methylbenzaldehyde serves as a crucial building block in the realm of organic synthesis due to its unique arrangement of functional groups. The presence of an amino group, a methyl group, and an aldehyde group on the benzene (B151609) ring allows for a wide range of chemical transformations. This versatility makes it a valuable intermediate in the production of more complex molecules.

Precursor for the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it an ideal starting material for constructing intricate molecular architectures. The aldehyde group can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger structures. The amino group can be involved in substitution reactions, leading to the formation of amides and secondary amines. smolecule.com

One significant application is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. researchgate.net These compounds are of great interest in medicinal chemistry due to their diverse biological activities. For instance, Schiff bases, formed by the condensation of the amino group with aldehydes or ketones, are important intermediates for the synthesis of various bioactive compounds, including those with antibacterial, antifungal, and anticancer properties. researchgate.netscispace.com The formation of a Schiff base involves a two-step addition-elimination mechanism where the nitrogen base first adds to the carbonyl compound to create a carbinolamine intermediate, which then eliminates water to form the carbon-nitrogen double bond. scispace.com

Furthermore, this compound is utilized in multi-component reactions (MCRs), which are one-pot procedures that combine three or more starting materials to form a complex product. academie-sciences.fr MCRs are highly efficient as they reduce reaction time and waste by eliminating the need to isolate intermediates. academie-sciences.fr This approach is widely used in drug discovery and materials science to generate libraries of diverse compounds for screening. academie-sciences.fr

Building Block in the Production of Fine Chemicals and Dyes

This compound is a key intermediate in the production of fine chemicals, which are pure, single chemical substances produced in limited quantities and used as starting materials for specialty chemicals. google.comamerigoscientific.com Its derivatives are employed in the synthesis of pharmaceuticals and agrochemicals. For example, the related compound 3-amino-4-methoxybenzanilide (B94723) is a significant intermediate in the dye industry, used for dyeing cotton and other fibers, and is also a precursor for organic pigments. google.com

The chromophoric properties of this compound and its derivatives make them suitable for use in the manufacturing of dyes. smolecule.com The specific arrangement of the amino, methyl, and aldehyde groups influences the electronic properties of the molecule, which in turn determines its color and dyeing characteristics.

Utilization in Materials Science and Engineering

The unique chemical structure of this compound also lends itself to applications in the field of materials science, where it is used to develop materials with specific, tailored properties.

Development of Photoactive Materials

Derivatives of this compound are investigated for their photophysical properties, which describe the interaction of a substance with light. researchgate.net These properties are crucial for the development of photoactive materials, which can absorb light and convert it into other forms of energy. Such materials have applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. acs.orgbldpharm.com

Research has shown that the introduction of different functional groups to the benzaldehyde (B42025) core can tune the photophysical properties of the resulting molecules. nih.govbeilstein-journals.org For example, the synthesis of pyrazole (B372694) derivatives incorporating a substituted benzaldehyde has led to the creation of fluoroionophores with strong blue-light emission and high quantum yields, which are useful for the detection of metal ions. acs.org

Creation of Materials with Tailored Electronic Properties

The electronic properties of materials derived from this compound can be precisely controlled through chemical synthesis. researchgate.net By modifying the molecular structure, it is possible to create materials with specific conductivity, and other electronic characteristics. researchgate.net This is particularly relevant in the development of organic semiconductors and other electronic components.

The formation of Schiff bases from this compound can lead to compounds with interesting electronic and electrochemical properties. tandfonline.commdpi.com These compounds can form protective films on metal surfaces, acting as corrosion inhibitors. tandfonline.commdpi.comaspur.rs The effectiveness of these inhibitors is related to their ability to adsorb onto the metal surface through both physical and chemical interactions. mdpi.com

Integration into Inorganic-Organic Hybrid Nanomaterials

This compound and its derivatives can be incorporated into inorganic-organic hybrid nanomaterials. smolecule.commdpi.com These materials combine the properties of both organic and inorganic components at the nanoscale, leading to synergistic effects and novel functionalities. researchgate.netmdpi.comjstr.org.in

The organic component, derived from molecules like this compound, can provide properties such as structural flexibility and tunable electronic characteristics, while the inorganic part contributes thermal stability, mechanical strength, and specific magnetic or electronic properties. researchgate.netjstr.org.in These hybrid nanomaterials have a wide range of potential applications in catalysis, diagnostics, and therapeutics. nih.govbohrium.com For instance, they can be designed as drug delivery systems or as contrast agents for medical imaging. nih.gov

Catalytic Applications and Roles in Catalysis Research

In the field of catalysis, new catalytic systems are rigorously evaluated for their efficiency, selectivity, and substrate scope. Substituted benzaldehydes, such as this compound, serve as standard reactants in these evaluation studies due to the reactivity of the aldehyde functional group. Researchers utilize these molecules to test the performance of novel catalysts in various organic transformations.

For instance, in the development of catalysts for C-C bond-forming reactions like the Knoevenagel condensation, substituted aldehydes are benchmark substrates. Studies have employed 4-methylbenzaldehyde (B123495), a structurally related compound, to assess the catalytic activity of newly synthesized materials such as urea-rich porous organic polymers and magnetic core dendrimer catalysts. nih.govsciensage.info In one such study, the reaction of 4-methylbenzaldehyde with malononitrile (B47326) was used as a model reaction to optimize conditions and evaluate the reusability of a PC/Fe₃O₄ nanocomposite catalyst. chemmethod.com The electronic properties of the substituents on the benzaldehyde ring—whether electron-donating or electron-withdrawing—can significantly influence reaction rates and yields, providing crucial data on the catalyst's versatility. chemmethod.comresearchgate.net The presence of both an amino (-NH₂) and a methyl (-CH₃) group, which are electron-donating, makes this compound a useful probe for understanding how a catalyst performs with electron-rich aromatic aldehydes.

The structure of this compound, featuring both a primary amine and an aldehyde group, makes it an excellent precursor for the synthesis of ligands, particularly Schiff base ligands. Schiff bases, characterized by an azomethine or imine group (>C=N-), are formed through the condensation reaction between a primary amine and a carbonyl compound. biointerfaceresearch.com These ligands are highly valuable in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. biointerfaceresearch.comhivnursing.net

The general synthesis involves reacting the aldehyde group of this compound with a primary amine, or conversely, reacting its amino group with another carbonyl compound. The resulting Schiff base ligand can then be chelated with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). hivnursing.net The coordination typically involves the nitrogen atom of the imine group and other donor atoms present in the ligand structure. These metal complexes are investigated for their unique geometric structures, thermal properties, and potential applications in catalysis and materials science. hivnursing.netnih.gov For example, Schiff base complexes derived from substituted benzaldehydes have been synthesized and characterized using techniques like FTIR, NMR, and mass spectrometry to confirm their structure and coordination mode. biointerfaceresearch.comnih.gov

| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Metal Ions Complexed | Reference |

|---|---|---|---|---|

| 4-methylbenzaldehyde | 2-aminobenzohydrazide | (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | Co(II), Cu(II), Zn(II), Ni(II) | biointerfaceresearch.com |

| 2-hydroxy-5-methylisophthalaldehyde | 3-Amino-1-propanol, then 4-Aminoantipyrine | Multi-dentate Schiff Base | Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | hivnursing.net |

| 3-formyl-2-hydroxy-1H-quinoline | 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide | Tridentate Schiff Base (HL) | Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | nih.gov |

The Knoevenagel condensation is a fundamental organic reaction that involves the formation of a C-C bond between a carbonyl compound and a molecule with an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a base. sciensage.info Aldehydes like this compound are common substrates for this reaction. nih.govresearchgate.net

The mechanism of the Knoevenagel condensation can vary depending on the catalyst used. When a primary amine is used as a catalyst, it is proposed that the reaction proceeds through the formation of a Schiff base (or iminium ion) intermediate. tandfonline.com The aldehyde reacts with the primary amine catalyst to form this intermediate, which is more electrophilic than the original aldehyde. The active methylene compound then attacks this activated intermediate, leading to the final product after elimination of water. tandfonline.com Given that this compound contains an intrinsic primary amine group, it has the potential to participate directly in such a catalytic cycle, possibly acting as both reactant and a component of the catalytic intermediate.

Studies have extensively documented the use of various substituted benzaldehydes in Knoevenagel condensations to synthesize a range of products, from simple electrophilic alkenes to more complex heterocyclic systems like thiazolidine-2,4-diones. sciensage.inforesearchgate.net The reaction conditions and catalyst choice are crucial for achieving high yields. For example, the condensation of 4-methylbenzaldehyde with malononitrile has been shown to proceed with high conversion rates using various heterogeneous catalysts. researchgate.netdoi.org

| Aldehyde | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-hydroxybenzaldehyde | Urea-rich POP | 90 °C, 20 mg catalyst | High | nih.gov |

| 4-methylbenzaldehyde | Cu-MOF | DMSO-d6 | 85.6% | researchgate.net |

| 4-nitrobenzaldehyde | Coordination Polymer (CP) 4 | Ethanol, 80 °C, 3h | 100% | doi.org |

| Benzaldehyde | BaSiO₃ Nanoparticles | Water, r.t., 2h | - | nih.gov |

Application in Chiral Auxiliary Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific configuration. du.ac.in This "auxiliary-controlled" method is a cornerstone of asymmetric synthesis. du.ac.in The design of an effective chiral auxiliary often involves readily available chiral molecules such as amino acids or carbohydrates. hku.hkthieme-connect.com

While direct literature citing this compound in the synthesis of a specific, widely used chiral auxiliary is not prominent, its bifunctional nature makes it a potential building block for such applications. The fundamental principle of a chiral auxiliary is to attach it to an achiral substrate, perform a diastereoselective reaction, and then cleave the auxiliary. du.ac.in

The structure of this compound offers two reactive handles for derivatization:

The Amine Group: The primary amine can be reacted with a chiral carboxylic acid or its derivative to form a chiral amide. This new molecule could then be used in reactions where the chiral moiety directs subsequent transformations.

The Aldehyde Group: The aldehyde can be condensed with a chiral amine or hydrazine (B178648) to form a chiral imine or hydrazone. du.ac.in These chiral imines are well-established intermediates for asymmetric alkylations, where deprotonation and reaction with an electrophile occur with high diastereoselectivity controlled by the auxiliary. du.ac.in

For example, chiral oxazolidinones (Evans auxiliaries) are used to direct aldol (B89426) reactions, and chiral sulfinimines, formed from the condensation of an aldehyde with a chiral sulfinamide, are used to direct the addition of nucleophiles to the C=N bond. thieme-connect.comresearchgate.net The aldehyde group of this compound could theoretically be employed in the formation of such a chiral N-sulfinyl imine, which would then be used to synthesize chiral amines. thieme-connect.com

Development of Novel Chemical Scaffolds for Diverse Chemical Explorations (e.g., Thiosemicarbazones, Thiazolidines)

Starting materials like this compound are valuable in medicinal chemistry and materials science for constructing more complex molecular scaffolds. These scaffolds serve as the core structures for building libraries of diverse compounds for further exploration.

Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their wide range of biological activities and their ability to act as chelating ligands for metal ions. nih.gov They are synthesized through a straightforward condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). nih.govacs.org The aldehyde group of this compound readily reacts with the terminal primary amine of a thiosemicarbazide (H₂N-NH-C(S)-NR₂), typically with a trace amount of acid as a catalyst, to form the corresponding 3-amino-4-methylbenzylidene thiosemicarbazone. nih.govacs.org The modular nature of this synthesis allows for extensive variation in the substituents on both the aldehyde and the thiosemicarbazide portion, enabling the creation of large libraries of thiosemicarbazone derivatives for chemical and biological screening. mdpi.com

Thiazolidines

Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen in the ring. wikipedia.org This scaffold is present in a variety of important molecules, including the antibiotic penicillin. wikipedia.org One prominent route to functionalized thiazolidines involves the Knoevenagel condensation of an aldehyde with a thiazolidine-2,4-dione. researchgate.netnih.gov In this reaction, this compound would react with the active methylene group at the C-5 position of thiazolidine-2,4-dione. This reaction, typically catalyzed by a mild base like piperidine (B6355638), results in the formation of a 5-benzylidene-thiazolidine-2,4-dione derivative. researchgate.net These resulting structures are themselves important scaffolds, with some derivatives investigated for various therapeutic properties. nih.govd-nb.info

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Amino-4-methylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via reductive amination of 4-methylbenzaldehyde derivatives. A plausible route involves reacting 3-nitro-4-methylbenzaldehyde with a reducing agent (e.g., H₂/Pd-C) to reduce the nitro group to an amine . Optimization includes:

- Catalyst selection : Palladium on carbon for selective nitro reduction without altering the aldehyde group.

- Solvent system : Ethanol or THF to balance solubility and reactivity.

- Temperature control : Maintain 50–60°C to prevent aldehyde oxidation.

- Monitoring : Use TLC or HPLC to track reaction progress (retention time ~8–10 min for the product) .

Q. Q2. How can the purity of this compound be assessed, and what analytical techniques are critical for characterization?

Methodological Answer:

- Purity analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm). Compare retention times against known standards .

- Structural confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show peaks at δ 9.8 ppm (aldehyde proton), δ 6.7–7.2 ppm (aromatic protons), and δ 2.3 ppm (methyl group).

- FT-IR : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and primary amine (N-H stretch ~3350 cm⁻¹) .

- Mass spectrometry : ESI-MS m/z calc. for C₈H₉NO: 135.07; observed [M+H]⁺: 136.1 .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Recrystallization : Purify using ethanol/water (8:2) and compare melting points (literature range: 110–115°C) .

- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to identify polymorphs.

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. Q4. What strategies are effective for studying the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks.

- Analytical endpoints : Monitor aldehyde oxidation (HPLC) and amine degradation (TLC with ninhydrin staining).

- Optimal storage : Store in amber vials at –20°C under nitrogen to prevent oxidation and hygroscopic degradation .

Q. Q5. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or bioactive Schiff bases?

Methodological Answer:

- Schiff base formation : React with ketones or amines (e.g., acetylacetone) in ethanol under reflux (4–6 hr). Monitor via IR loss of aldehyde peak .

- MOF synthesis : Use solvothermal methods with Zn(NO₃)₂·6H₂O in DMF at 120°C. Characterize porosity via BET surface area analysis (>500 m²/g indicates successful framework formation) .

Safety and Best Practices

Q. Q6. What safety precautions are essential when handling this compound, given limited toxicological data?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- First aid : For skin contact, wash with 10% acetic acid to neutralize amine residues, followed by soap and water .

- Waste disposal : Neutralize with 1M HCl before incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.